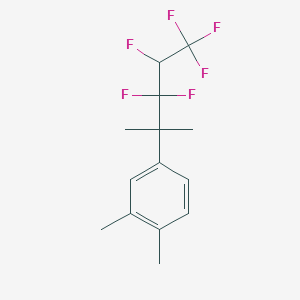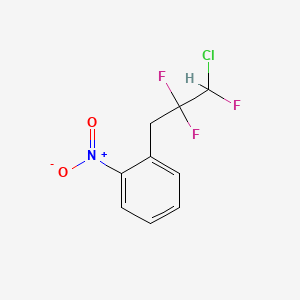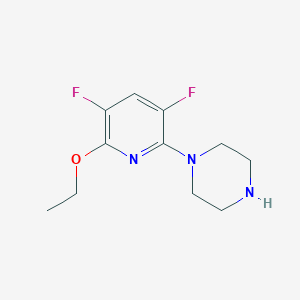![molecular formula C7Cl2F10O2 B6312453 2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane CAS No. 1357625-16-1](/img/structure/B6312453.png)
2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane (DCDD) is a fluorinated organic compound with a unique spirocyclic structure. It is a highly stable compound that is used in a variety of scientific applications, including as a reagent for the synthesis of other compounds, as a catalyst for certain reactions, and as a substrate for various biochemical and physiological processes. DCDD has a number of advantages over other compounds, such as its high thermal stability, low volatility, and low toxicity.
Applications De Recherche Scientifique
2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane has a number of scientific research applications, including as a reagent for the synthesis of other compounds, as a catalyst for certain reactions, and as a substrate for various biochemical and physiological processes. It has been used as a reagent for the synthesis of a variety of compounds, including fluoroalkenes, fluoroalkynes, and fluoroaromatics. It has also been used as a catalyst for the hydrosilylation of aldehydes, ketones, and carboxylic acids. In addition, 2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane has been used as a substrate for various biochemical and physiological processes, such as the hydrolysis of esters, the hydrolysis of amides, and the hydrolysis of phosphates.
Mécanisme D'action
The mechanism of action of 2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, forming a complex with the substrate and facilitating the reaction. The compound is also believed to act as an electron-donating species, which can help to increase the reactivity of the substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane are not yet fully understood. However, it has been shown to inhibit the growth of certain types of bacteria, such as Escherichia coli and Pseudomonas aeruginosa. In addition, it has been shown to inhibit the growth of certain types of fungi, such as Aspergillus niger and Candida albicans. It has also been shown to inhibit the growth of certain types of viruses, such as Herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane has a number of advantages for lab experiments, including its high thermal stability, low volatility, and low toxicity. Additionally, it is relatively easy to synthesize and is generally available in high purity. However, it is important to note that 2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane is a highly reactive compound and can be hazardous if not handled properly. Therefore, it is important to take appropriate safety precautions when working with 2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane in the laboratory.
Orientations Futures
There are a number of potential future directions for 2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane research. One potential direction is the development of new synthetic methods for the preparation of 2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane and its derivatives. Additionally, further research is needed to better understand the biochemical and physiological effects of 2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane. Further research is also needed to explore the potential applications of 2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane in various fields, such as medicine and materials science. Finally, further research is needed to explore the potential of 2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane as a catalyst for various reactions.
Méthodes De Synthèse
2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane can be synthesized using a variety of methods, including electrochemical, photochemical, and thermal methods. The most commonly used method is the electrochemical method, which involves the oxidation of 2,3-dichloro-1,4-dioxane with a suitable oxidizing agent, such as potassium permanganate. The reaction is typically carried out in an aqueous solution at a pH of 7.5-8.5. The reaction yields 2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane in relatively high yields (up to 95%).
Propriétés
IUPAC Name |
2,3-dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Cl2F10O2/c8-6(18)7(9,19)21-5(20-6)3(14,15)1(10,11)2(12,13)4(5,16)17 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZWKNIYBWQGQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12(C(C(C(C1(F)F)(F)F)(F)F)(F)F)OC(C(O2)(F)Cl)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Cl2F10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-[4'-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol](/img/structure/B6312454.png)